molecular formula C6H12O4Si B1584538 Diacetoxydimethylsilane CAS No. 2182-66-3

Diacetoxydimethylsilane

Cat. No. B1584538
CAS RN: 2182-66-3
M. Wt: 176.24 g/mol
InChI Key: RQVFGTYFBUVGOP-UHFFFAOYSA-N
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Patent
US09421273B2

Procedure details

To a slurry of sodium acetate (8.2 g, 100 mmol, 2.0 equiv.) in anhydrous diethyl ether (40 mL) was slowly added a solution of dimethyldichloro silane 11A (6.45 g, 50 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL). After addition was completed, the mixture was heated at reflux for 2 hours, and then filtered under N2. The filtrate was concentrated under vacuum at 40° C. to give diacetate 11B as a colorless oil (6.1 g, 70%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH3:6][Si:7]([CH3:10])(Cl)Cl>C(OCC)C>[C:1]([O:4][Si:7]([O:4][C:1](=[O:3])[CH3:2])([CH3:10])[CH3:6])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
6.45 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered under N2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O[Si](C)(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.